2-(3-Aminopropoxy)ethanol

説明

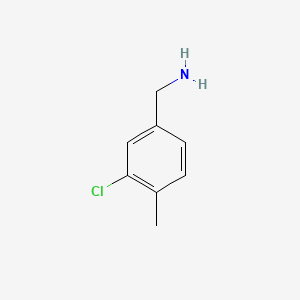

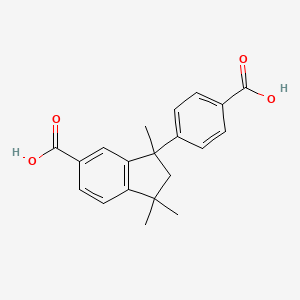

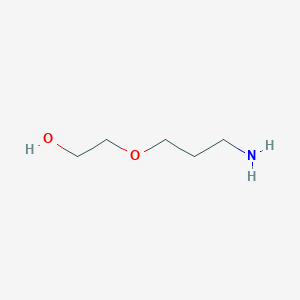

“2-(3-Aminopropoxy)ethanol” is a synthetic organic compound with the molecular formula C5H13NO2 . It has a molecular weight of 119.16 g/mol . The compound is also known by other names such as “2-(3-aminopropoxy)ethan-1-ol” and "Ethanol, 2-(3-aminopropoxy)-" .

Molecular Structure Analysis

The InChI representation of “2-(3-Aminopropoxy)ethanol” isInChI=1S/C5H13NO2/c6-2-1-4-8-5-3-7/h7H,1-6H2 . The compound has a total of 8 heavy atoms, 2 hydrogen bond donors, and 3 hydrogen bond acceptors . The compound’s complexity, as computed by Cactvs, is 41.4 . Physical And Chemical Properties Analysis

“2-(3-Aminopropoxy)ethanol” has a topological polar surface area of 55.5 Ų . It has a rotatable bond count of 5 . The compound’s exact mass and monoisotopic mass are both 119.094628657 g/mol . The compound is covalently bonded and is canonicalized .科学的研究の応用

Ethanol Synthesis and Ethyl Acetate Inhibition

Specific Scientific Field

Physical Chemistry Chemical Physics

Summary of the Application

This research focuses on the synthesis of ethanol from acetic acid, which can be obtained from renewable biomass . The study aims to understand the detailed mechanism of the reaction at a molecular level, providing insights that can be used to tailor catalysts to improve their performance .

Methods of Application or Experimental Procedures

The study investigated alternative mechanisms for ethanol synthesis from acetic acid hydrogenation over Cu2In (100) using periodic density functional theory (DFT) calculations . The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable .

Safety Evaluation of Topical Applications of Ethanol

Specific Scientific Field

Occupational Medicine and Toxicology

Summary of the Application

This research evaluates the safety of topical applications of ethanol on the skin and inside the oral cavity . Ethanol is widely used in many products with direct exposure to the human skin, such as hand disinfectants, cosmetics, pharmaceutical preparations, and many household products .

Methods of Application or Experimental Procedures

The study reviews the scientific literature on the safety of topical applications of ethanol . It focuses on the carcinogenic effects of ethanol, the link between the use of ethanol in the oral cavity and oral cancer, and the effects of ethanol as a skin penetration enhancer .

Results or Outcomes

The study found contradictory evidence about the safety of topical applications of ethanol . There is a lack of evidence to associate topical ethanol use with an increased risk of skin cancer . Limited and conflicting epidemiological evidence is available on the link between the use of ethanol in the oral cavity and oral cancer .

Ethanol Intoxication Sensing Technologies

Specific Scientific Field

Medicine, Chemistry, and Computer Science

Summary of the Application

This research presents the development and the current state of alcohol intoxication quantifying devices and techniques . The aim is to produce the most effective and accurate methods of quantifying intoxication levels .

Methods of Application or Experimental Procedures

The study categorizes the alcohol intoxication quantifying devices and techniques into six major categories: estimates, breath alcohol devices, bodily fluid testing, transdermal sensors, mathematical algorithms, and optical techniques .

Results or Outcomes

The study found that the major developments in monitoring ethanol intoxication levels aim at noninvasive transdermal/optical methods for personal monitoring . The gold-standard method for measuring blood ethanol levels is through gas chromatography .

Ethanol for Hygiene and Infection Control

Specific Scientific Field

Public Health and Infectious Diseases

Summary of the Application

This research focuses on the importance of hygiene as the first line of defense for infection control . Ethanol is widely used in many products with direct exposure to the human skin, such as hand disinfectants, cosmetics, pharmaceutical preparations, and many household products .

Safety And Hazards

特性

IUPAC Name |

2-(3-aminopropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c6-2-1-4-8-5-3-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFCBBLSKSECMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53424-04-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53424-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301210398 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropoxy)ethanol | |

CAS RN |

53424-04-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)